Solubility data of 2-Bromo-5-fluoro-3-nitroaniline in DMSO and Methanol
Solubility data of 2-Bromo-5-fluoro-3-nitroaniline in DMSO and Methanol
Executive Summary
2-Bromo-5-fluoro-3-nitroaniline is a substituted aromatic amine whose utility in pharmaceutical synthesis and specialty chemical manufacturing hinges on a precise understanding of its physicochemical properties. Among these, solubility is a critical parameter that governs reaction kinetics, purification strategies, and formulation development. This technical guide addresses the solubility of 2-Bromo-5-fluoro-3-nitroaniline in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. A comprehensive review of publicly available data reveals a lack of specific quantitative solubility values for this particular isomer.
Therefore, this document serves a dual purpose: first, to provide a robust theoretical assessment of the compound's expected solubility based on its molecular structure and the principles of solvent-solute interactions. Second, it presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data in-house. The methodologies outlined herein are grounded in authoritative standards to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility
In the fields of drug discovery and chemical process development, solubility is a foundational parameter that dictates the viability of a chemical entity.[1] For active pharmaceutical ingredients (APIs), poor aqueous solubility can lead to low bioavailability, hindering therapeutic efficacy.[2] In process chemistry, solvent selection is paramount for optimizing reaction conditions, controlling crystallization, and ensuring product purity.
2-Bromo-5-fluoro-3-nitroaniline possesses a unique combination of functional groups—an amine, a nitro group, and two different halogens on an aromatic ring. This structural complexity makes a theoretical prediction of its behavior in different solvents non-trivial. This guide will focus on two key solvents:
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Methanol (MeOH): A polar protic solvent, widely used in organic synthesis and recrystallization.
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Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, renowned for its ability to dissolve a wide range of organic compounds, making it a standard for creating stock solutions in biological screening.[3]
This guide provides researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to understand and quantify the solubility of 2-Bromo-5-fluoro-3-nitroaniline.
Physicochemical Profile of 2-Bromo-5-fluoro-3-nitroaniline
A thorough understanding of a compound's intrinsic properties is essential for predicting its solubility. While experimental data for the 3-nitro isomer is sparse, the properties of the closely related isomer, 2-Bromo-5-fluoro-4-nitroaniline, provide a valuable reference point.
| Property | Value (for 2-Bromo-5-fluoro-4-nitroaniline isomer) | Reference |
| Molecular Formula | C₆H₄BrFN₂O₂ | [4] |
| Molecular Weight | 235.01 g/mol | [4] |
| Appearance | Red-brown crystalline powder | [5] |
| XLogP3 | 1.9 | [4][5] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | [4] |
| Hydrogen Bond Acceptor Count | 4 (from -NO₂, F, and N of the amine) | [4] |
| Polar Surface Area (PSA) | 71.8 Ų | [4] |
Theoretical Assessment of Solubility
The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[6] The solubility of 2-Bromo-5-fluoro-3-nitroaniline is governed by the interplay between its polar functional groups and its non-polar aromatic core.
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Polar Moieties: The molecule contains a highly polar nitro group (-NO₂) and an amino group (-NH₂), both of which are capable of participating in hydrogen bonding. The electronegative fluorine atom further contributes to the molecule's overall polarity.[6]
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Non-Polar Moiety: The benzene ring provides a non-polar, hydrophobic character.
Predicted Solubility in Methanol (Polar Protic)
Methanol is a polar protic solvent, meaning it can act as both a hydrogen bond donor (via its hydroxyl proton) and an acceptor (via its hydroxyl oxygen). This duality allows it to interact favorably with the functional groups of 2-Bromo-5-fluoro-3-nitroaniline:
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The hydroxyl group of methanol can donate a hydrogen bond to the oxygen atoms of the nitro group and the nitrogen of the amino group.
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The hydroxyl group can also accept a hydrogen bond from the protons of the amino group.
These strong intermolecular interactions are expected to overcome the crystal lattice energy of the solid compound, leading to good solubility . This prediction is supported by qualitative data for the 2-Bromo-5-fluoro-4-nitroaniline isomer, which is described as "Soluble in methanol".[5]
Predicted Solubility in DMSO (Polar Aprotic)
DMSO is a strong polar aprotic solvent. It possesses a significant dipole moment and is an exceptionally powerful hydrogen bond acceptor (at the sulfoxide oxygen) but lacks a proton to donate.
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DMSO can effectively solvate the solute by accepting hydrogen bonds from the amino group (-NH₂).
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Its high polarity will also lead to strong dipole-dipole interactions with the polar nitro group (-NO₂).
Given DMSO's reputation as a near-universal solvent for organic compounds used in drug discovery, it is predicted that 2-Bromo-5-fluoro-3-nitroaniline will exhibit high to very high solubility in this solvent.
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, an experimental approach is necessary. The Saturation Shake-Flask (SSF) method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[2][7] It measures the concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid form.
Experimental Workflow: Saturation Shake-Flask Method
The diagram below outlines the key stages of the SSF protocol, a self-validating system designed for accuracy and reproducibility.
Caption: Workflow for the Saturation Shake-Flask (SSF) method.
Detailed Step-by-Step SSF Protocol
This protocol is designed to be a self-validating system, ensuring the integrity of the results.
Materials & Equipment:
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2-Bromo-5-fluoro-3-nitroaniline (solid form)
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Anhydrous DMSO and Methanol (HPLC grade or higher)
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Analytical balance
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2-4 mL glass vials with screw caps
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Orbital shaker with temperature control
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Benchtop centrifuge
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Calibrated pipettes and tips
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0.22 µm PTFE or PVDF syringe filters (optional, check for compound binding)
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HPLC with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks for standard and sample preparation
Procedure:
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Preparation: Add an excess amount of solid 2-Bromo-5-fluoro-3-nitroaniline to a pre-weighed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 5-10 mg of solid.
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Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of either DMSO or methanol into the vial.
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Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25°C for process chemistry or 37°C for physiological relevance) and agitate for 24 to 48 hours. The extended time is crucial to ensure true thermodynamic equilibrium is reached.[2][7]
-
Phase Separation: After incubation, visually confirm that excess solid remains. Centrifuge the vial at a high speed (e.g., >10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.
-
Trustworthiness Check: For rigorous studies, filtering the supernatant through a low-binding 0.22 µm syringe filter after centrifugation provides an additional layer of certainty that all particulate matter is removed.[7]
-
-
Dilution: Accurately dilute the supernatant with the same solvent used for the experiment to bring the concentration within the linear range of the analytical method's calibration curve. A series of dilutions (e.g., 1:100, 1:1000) is recommended.
-
Quantification: Analyze the concentration of the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve prepared from the same compound.
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Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and structured format to allow for easy comparison and interpretation.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value | Saturation Shake-Flask |
| DMSO | 25.0 ± 0.5 | Experimental Value | Calculated Value | Saturation Shake-Flask |
| Methanol | 37.0 ± 0.5 | Experimental Value | Calculated Value | Saturation Shake-Flask |
| DMSO | 37.0 ± 0.5 | Experimental Value | Calculated Value | Saturation Shake-Flask |
Conclusion
For researchers requiring precise quantitative data for applications in drug development or process chemistry, the Saturation Shake-Flask method detailed in this guide provides a robust and reliable "gold standard" protocol. Adherence to this methodology will yield accurate and reproducible thermodynamic solubility values, forming a solid foundation for subsequent scientific endeavors.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Jozwiakowski, M. et al. Summary of solubility measurement protocols of each company before harmonization. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
PubChem. 2-Bromo-5-fluoroaniline. [Link]
-
PubChem. 2-Bromo-5-fluoro-4-nitroaniline. [Link]
-
BYJU'S. Test for Amino Groups. [Link]
-
Academia.edu. (DOC) Title: Experiment 8; Reactions of Amines. [Link]
-
Scribd. Properties and Solubility of Amines. [Link]
-
Solubility of Things. 3-Nitroaniline. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. rheolution.com [rheolution.com]
- 4. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. raytor.com [raytor.com]





